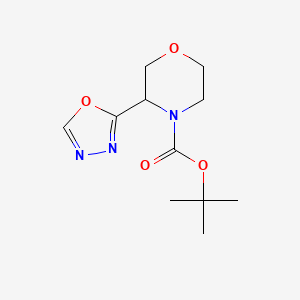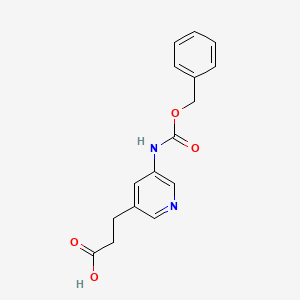
3-(5-(((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid
Vue d'ensemble
Description
This compound, also known as 3-(5-(((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid, has a CAS Number of 1881328-42-2 . It has a molecular weight of 300.31 and its IUPAC name is 3-(5-((((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H16N2O4/c19-15(20)7-6-13-8-14(10-17-9-13)18-16(21)22-11-12-4-2-1-3-5-12/h1-5,8-10H,6-7,11H2,(H,18,21)(H,19,20) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 300.31 . It is recommended to be stored at room temperature .Applications De Recherche Scientifique
Medicinal Chemistry: Drug Design and Synthesis
This compound is utilized in medicinal chemistry for the design and synthesis of new drugs. Its structure, featuring a pyridine ring and a propanoic acid moiety, makes it a valuable intermediate for constructing molecules with potential therapeutic effects. It can be incorporated into larger, more complex molecules that interact with biological targets, such as enzymes or receptors, to modulate their activity for treating diseases .
Biotechnology: Enzyme Inhibition Studies
In biotechnology research, this compound serves as a tool for studying enzyme inhibition. The benzyloxy carbonyl group can act as a protecting group, which can be removed enzymatically, allowing researchers to investigate the specificity and kinetics of enzymes involved in deprotection reactions. This is crucial for understanding enzyme mechanisms and designing inhibitors that could be used to control metabolic pathways .
Pharmacology: Pharmacokinetic Modulation
Pharmacologists explore the use of this compound to modify the pharmacokinetic properties of drug candidates. By attaching or detaching specific functional groups, researchers can alter how a drug is absorbed, distributed, metabolized, and excreted in the body. This compound’s modifiable structure aids in optimizing drug candidates for better efficacy and reduced side effects .
Organic Synthesis: Building Block for Complex Molecules
Organic chemists employ this compound as a building block for synthesizing complex organic molecules. Its reactive sites allow for various chemical transformations, making it a versatile starting material for constructing diverse molecular architectures. This is particularly useful in synthesizing natural product analogs and novel polymers .
Chemical Research: Material Precursor
In chemical research, this compound is investigated as a precursor for advanced materials. Its molecular structure can be incorporated into polymers or small molecules that form part of materials with unique properties, such as conductivity, fluorescence, or biocompatibility. This has implications for developing new materials for electronics, imaging, or tissue engineering applications .
Material Science: Functionalization of Surfaces
Material scientists study the use of this compound for the functionalization of surfaces. By attaching it to surfaces, they can impart new properties to materials, such as increased hydrophilicity or the ability to bind specific biomolecules. This is important for creating specialized coatings and interfaces for sensors, catalysts, or biomedical devices .
Propriétés
IUPAC Name |
3-[5-(phenylmethoxycarbonylamino)pyridin-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-15(20)7-6-13-8-14(10-17-9-13)18-16(21)22-11-12-4-2-1-3-5-12/h1-5,8-10H,6-7,11H2,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMPMHRRFCMZBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CN=CC(=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate](/img/structure/B1448670.png)
![4-[(Dimethylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1448671.png)

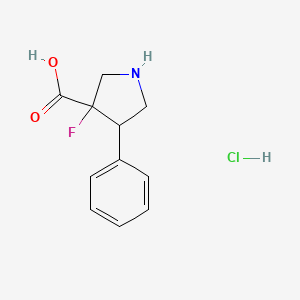
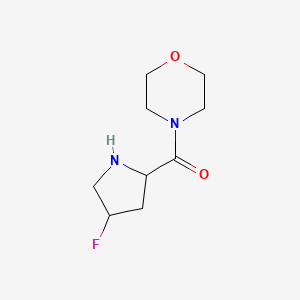
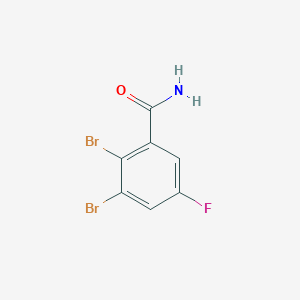


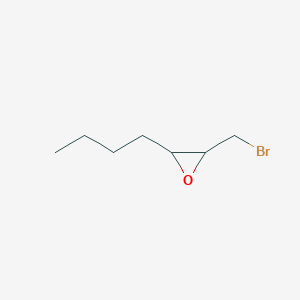
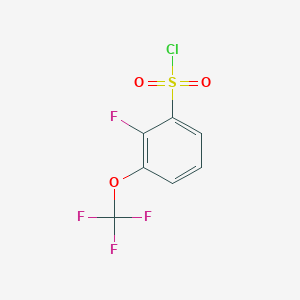
![2,2,2-trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate](/img/structure/B1448684.png)
![6-Bromo-2-chlorothieno[3,2-d]pyrimidine](/img/structure/B1448687.png)
